molecular formula C13H14N4O2S B11171617 3-Isobutyrylamino-N-[1,3,4]thiadiazol-2-yl-benzamide

3-Isobutyrylamino-N-[1,3,4]thiadiazol-2-yl-benzamide

Cat. No.: B11171617
M. Wt: 290.34 g/mol
InChI Key: WWUQWZYOJQYHGM-UHFFFAOYSA-N
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Description

3-(2-METHYLPROPANAMIDO)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROPANAMIDO)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Amidation Reaction: The thiadiazole derivative is then subjected to an amidation reaction with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the 2-methylpropanamido group.

    Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzamide under suitable reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPROPANAMIDO)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated thiadiazole derivatives

Scientific Research Applications

3-(2-METHYLPROPANAMIDO)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, the compound may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-METHYLPROPANAMIDO)-N-(1,3,4-THIADIAZOL-2-YL)BENZOIC ACID
  • 3-(2-METHYLPROPANAMIDO)-N-(1,3,4-THIADIAZOL-2-YL)ANILINE
  • 3-(2-METHYLPROPANAMIDO)-N-(1,3,4-THIADIAZOL-2-YL)PHENOL

Uniqueness

Compared to similar compounds, 3-(2-METHYLPROPANAMIDO)-N-(1,3,4-THIADIAZOL-2-YL)BENZAMIDE exhibits unique properties due to the presence of both the benzamide and thiadiazole moieties. This combination enhances its biological activity and specificity towards certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H14N4O2S/c1-8(2)11(18)15-10-5-3-4-9(6-10)12(19)16-13-17-14-7-20-13/h3-8H,1-2H3,(H,15,18)(H,16,17,19)

InChI Key

WWUQWZYOJQYHGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=CS2

Origin of Product

United States

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